molecular formula C12H14F2N2O B3072606 1-(2,5-Difluorobenzoyl)-1,4-diazepane CAS No. 1016800-39-7

1-(2,5-Difluorobenzoyl)-1,4-diazepane

Cat. No. B3072606
CAS RN: 1016800-39-7
M. Wt: 240.25 g/mol
InChI Key: LBYKWFFXRNGVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorobenzoyl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a diazepane derivative that is primarily used in the development of pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(2,5-Difluorobenzoyl)-1,4-diazepane has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been shown to possess potent anticonvulsant activity, making it a potential treatment for epilepsy.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzoyl)-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It is also thought to exert its anticonvulsant activity by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2,5-Difluorobenzoyl)-1,4-diazepane has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to possess potent anticonvulsant activity, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-Difluorobenzoyl)-1,4-diazepane is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 1-(2,5-Difluorobenzoyl)-1,4-diazepane. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and veterinary medicine.
Conclusion
In conclusion, 1-(2,5-Difluorobenzoyl)-1,4-diazepane is a promising compound with potential applications in various fields. It has been shown to possess significant antimicrobial and anticonvulsant activity, making it a potential candidate for the development of new drugs. Further research is needed to determine the safety and efficacy of this compound in vivo and to explore its potential applications in other fields.

properties

IUPAC Name

1,4-diazepan-1-yl-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-9-2-3-11(14)10(8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYKWFFXRNGVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorobenzoyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Difluorobenzoyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(2,5-Difluorobenzoyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(2,5-Difluorobenzoyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(2,5-Difluorobenzoyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(2,5-Difluorobenzoyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(2,5-Difluorobenzoyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.